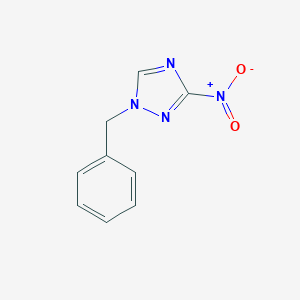

1-benzyl-3-nitro-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-13(15)9-10-7-12(11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKSDGCKRNHUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Nitro 1h 1,2,4 Triazole and Its Derivatives

General Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is a fundamental step and can be achieved through various classical and modern synthetic methods. These reactions are crucial for creating the core heterocyclic structure upon which further modifications are made.

Cyclization Reactions for Substituted 1,2,4-Triazoles, including Pellizzari and Einhorn–Brunner Reactions

Two prominent historical methods for synthesizing the 1,2,4-triazole ring are the Pellizzari and Einhorn–Brunner reactions.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org This reaction typically requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com A general representation of the Pellizzari reaction is the heating of a mixture of formamide (B127407) and hydrazine (B178648) hydrochloride with potassium hydroxide (B78521) to produce the parent 1,2,4-triazole. scispace.combohrium.com However, if the acyl groups of the amide and the acylhydrazine are different, a mixture of triazoles may be formed due to acyl group interchange. drugfuture.com

The Einhorn–Brunner reaction provides an alternative route, involving the condensation of imides with alkyl hydrazines in the presence of a weak acid to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org For example, N-formylbenzamide and phenylhydrazine (B124118) react to form 1,5-diphenyl-1,2,4-triazole. scispace.comijprajournal.com The regioselectivity of the Einhorn-Brunner reaction is a key consideration. Research has shown that the more acidic group attached to the imide tends to favor the 3-position on the resulting triazole ring. wikipedia.org

| Reaction Name | Reactants | Product Example | Key Features |

| Pellizzari Reaction | Amide and Hydrazide | 3,5-diphenyl-1,2,4-triazole | High temperatures, long reaction times, potential for mixed products. wikipedia.orgdrugfuture.com |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | 1,5-diphenyl-1,2,4-triazole | Produces isomeric mixtures, regioselectivity influenced by acidity. wikipedia.org |

Derivatization from Precursor 3-Amino-1,2,4-triazole to 3-Nitro-1H-1,2,4-triazole

A widely used and industrially relevant method for the synthesis of 3-nitro-1H-1,2,4-triazole involves the chemical modification of the readily available 3-amino-1,2,4-triazole. google.com This process typically involves the diazotization of the amino group followed by a Sandmeyer-like reaction.

A common procedure involves dissolving 3-amino-1,2,4-triazole in a mineral acid, such as hydrochloric acid, and adding this solution to an aqueous solution of an inorganic nitrite (B80452), like sodium nitrite, at controlled low temperatures. researchgate.net For example, a solution of 3-amino-1,2,4-triazole in concentrated nitric acid can be treated with sodium nitrite in water, maintaining the temperature between -2 and 10 °C, to yield 3-nitro-1H-1,2,4-triazole. researchgate.net An industrial process describes dissolving 3-amino-1,2,4-triazole in 1.0 to 1.3 equivalents of a mineral acid and adding it to a 20-40% aqueous solution of an inorganic nitrite. google.com

Regioselective N-Alkylation and N-Benzylation Strategies for the 1,2,4-Triazole Core

Once the 3-nitro-1,2,4-triazole (B13798) scaffold is obtained, the next critical step is the regioselective introduction of an alkyl or benzyl (B1604629) group onto one of the nitrogen atoms of the triazole ring. The triazole ring has multiple nitrogen atoms that can be alkylated, making regioselectivity a significant challenge.

Alkylation of 3-Nitro-1,2,4-triazole with Alkyl Halides in Aqueous Media

The alkylation of 3-nitro-1,2,4-triazole with alkyl halides in the presence of a base can lead to a mixture of regioisomers. Studies have shown that the alkylation of 3-nitro-1,2,4-triazole with dialkyl sulfates or alkyl halides in the presence of an alkali results in the formation of both N(1) and N(2) isomers with low selectivity. osi.lv The proportion of the N(2) isomer can range from 14.6% to 33.8% depending on the reaction conditions. osi.lv

However, regioselective alkylation can be achieved under specific conditions. For instance, the alkylation of 3-nitro-1,2,4-triazole with certain alkyl bromides, such as dibromoethane and propargyl bromide, in an aqueous alkaline medium in the presence of N-methylmorpholine N-oxide, occurs regioselectively at the N-1 position. scispace.com In contrast, alkylation with allyl bromide under similar conditions leads to a mixture of N-1 and N-2 isomers, demonstrating low selectivity. scispace.com

Introduction of the Benzyl Moiety at the N-1 Position

The specific introduction of a benzyl group at the N-1 position of the 3-nitro-1,2,4-triazole ring is a key step in the synthesis of the target compound. This can be achieved through the reaction of 3-nitro-1,2,4-triazole with benzyl bromide. While general alkylation can lead to mixtures, specific reaction conditions can favor the formation of the desired N-1 isomer. For instance, the synthesis of N-benzyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has been reported, indicating the successful benzylation at the N-1 position of a nitrotriazole derivative. mdpi.com

The synthesis of 1-benzyl-1H-1,2,3-triazole derivatives has been achieved by reacting benzyl bromide with sodium azide (B81097) to form benzyl azide, which then undergoes a cycloaddition reaction. derpharmachemica.com A similar strategy could potentially be adapted for the benzylation of 3-nitro-1,2,4-triazole. The regiospecific S-benzylation of triazole-3-thione precursors has also been demonstrated using triethylamine (B128534) as a base. bohrium.com

Advanced Functionalization and Derivatization Approaches for the 1-Benzyl-3-nitro-1H-1,2,4-triazole Scaffold

The this compound scaffold can be further modified to create a diverse range of derivatives with potentially interesting properties. These advanced functionalization strategies often target the remaining positions on the triazole ring or the benzyl group.

Functionalization can be achieved through methods like zincation or magnesiation. For example, N-benzyl-1,2,4-triazoles can undergo complete magnesiation using TMPMgCl·LiCl, and the resulting magnesiated triazoles can be reacted with various electrophiles to introduce substituents at the 5-position. acs.org This approach has been shown to tolerate a variety of functional groups, including esters, chlorides, nitriles, and amines. acs.org

Furthermore, the combination of the this compound core with other heterocyclic frameworks can lead to novel compounds. For instance, the synthesis of compounds containing both 1,2,3-triazole and 1,2,4-triazole rings has been explored for applications in energetic materials. bohrium.com The reaction of this compound derivatives with other molecules can lead to the formation of more complex structures with tailored properties.

Transformations Involving the Nitro Group

The nitro group on the 1,2,4-triazole ring is a key functional handle that allows for a variety of chemical transformations, leading to a diverse range of derivatives. A primary transformation of the 3-nitro group is its reduction to an amino group. This conversion is a critical step in the synthesis of many biologically active molecules. While specific studies on the reduction of this compound are not extensively detailed in publicly available literature, the reduction of the nitro group in similar 3-nitro-1,2,4-triazole systems is a well-established process. These reductions can typically be achieved using standard reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite.

Furthermore, the nitro group can be displaced by nucleophiles under certain conditions, although this is less common than reduction. The reactivity of the nitro group is influenced by the electronic properties of the triazole ring and the substituents present.

In the broader context of nitro-containing heterocyclic compounds, the nitro group plays a pivotal role in the mechanism of action for certain therapeutic agents. For instance, in the case of trypanosomal agents, a type I nitroreductase is responsible for the reduction of the nitro group, leading to the generation of toxic metabolites that are lethal to the parasite. nih.gov This highlights the biological significance of the nitro moiety and the importance of understanding its transformations.

A series of novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have been synthesized and shown to possess potent anti-trypanosomal activity. nih.gov These findings underscore the utility of the 3-nitro-1,2,4-triazole scaffold in medicinal chemistry.

Modifications of the Benzyl Substituent

The benzyl group attached to the N1 position of the triazole ring offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties. While specific research on the modification of the benzyl group in this compound is limited, general reactions on benzyl groups can be inferred.

Electrophilic aromatic substitution on the phenyl ring of the benzyl group can introduce a variety of substituents, such as halogens, nitro groups, or alkyl groups. The position of substitution (ortho, meta, or para) will be directed by the existing benzyl moiety. Such modifications can significantly impact the steric and electronic properties of the entire molecule, which in turn can influence its biological activity and physical properties.

For example, in the synthesis of related 1-benzyl-1H-1,2,3-triazole derivatives, various substituted benzyl bromides are used as starting materials to introduce functionalized benzyl groups. derpharmachemica.com This approach allows for the systematic investigation of structure-activity relationships.

Divergent Synthetic Pathways to Related Amino- and Nitroimino-Triazole Derivatives

A divergent synthetic strategy allows for the creation of multiple related compounds from a common intermediate, which is a powerful tool in drug discovery and materials science. Research has demonstrated a divergent and metal-free synthesis of substituted 1,2,4-triazole derivatives. organic-chemistry.orgresearchgate.net This method involves the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org

Under acidic conditions, this reaction yields amino-1,2,4-triazoles through an intramolecular redox reaction involving the nitro group. organic-chemistry.org Conversely, under neutral conditions with water as the solvent and air as the oxidant, nitroimino-1,2,4-triazoles are formed. organic-chemistry.org This divergent pathway is driven by an intramolecular 1,3-hydride transfer, leading to the elimination of HNO2. organic-chemistry.orgresearchgate.net This method boasts excellent functional group tolerance and provides moderate to high yields. organic-chemistry.org

While this specific pathway does not start from this compound, it illustrates a key principle in the synthesis of related amino- and nitroimino-triazole derivatives. A plausible divergent pathway starting from 1-benzyl-3-amino-1H-1,2,4-triazole (obtained from the reduction of the nitro compound) could involve diazotization of the amino group followed by substitution to introduce other functionalities, or further N-functionalization.

Post-Synthetic Modifications and Their Influence on Molecular Architecture

Post-synthetic modifications of the core this compound structure can significantly influence its three-dimensional arrangement and intermolecular interactions, which are crucial for its material properties and biological activity.

The crystal structure of a related compound, bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, reveals important details about the molecular geometry. nih.gov In this structure, the benzene (B151609) and triazole rings are nearly perpendicular to each other, with dihedral angles of 85.45 (8)° and 84.76 (8)°. nih.gov The crystal packing is stabilized by classical hydrogen bonds and multiple non-classical C-H···O interactions. nih.gov

In the context of medicinal chemistry, post-synthetic modifications are used to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, the synthesis of novel 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analogs via click chemistry has yielded compounds with promising antitrypanosomatid activity. nih.gov These modifications, guided by medicinal chemistry principles like bioisosterism and Craig plots, have led to derivatives with excellent yields and enhanced biological profiles. nih.gov

Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 3 Nitro 1h 1,2,4 Triazole

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

No peer-reviewed articles or database entries containing spectroscopic data for 1-benzyl-3-nitro-1H-1,2,4-triazole were identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

There is no available ¹H or ¹³C NMR data for this compound. Such data would be essential for confirming the connectivity of the atoms within the molecule, detailing the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. An IR spectrum would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H bonds of the benzyl (B1604629) group, the C=N and N-N bonds of the triazole ring, and the N-O bonds of the nitro group.

Mass Spectrometry (MS)

There are no published mass spectra for this compound. Mass spectrometry data would provide the molecule's exact mass and its fragmentation pattern, which helps in confirming the molecular weight and the structural arrangement of the atoms.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic information for this compound has been deposited in crystallographic databases.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

Without a solved crystal structure, information regarding the crystal system, space group, and unit cell dimensions for this compound remains unknown.

Detailed Investigation of Molecular Conformation, Planarity, and Torsion Angles

A detailed analysis of the molecule's three-dimensional structure, including its conformation, the planarity of the triazole and phenyl rings, and the torsion angles between these rings, is not possible without X-ray crystallography data.

Characterization of Intermolecular Interactions and Crystal Packing Motifs

Without experimental crystallographic data, a definitive analysis of the intermolecular interactions in this compound cannot be provided. However, based on its molecular structure, several types of interactions can be hypothesized:

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors like N-H or O-H groups (as the triazole N1 position is substituted by the benzyl group), weak C-H…N and C-H…O hydrogen bonds would be expected to play a significant role. The hydrogen atoms of the benzyl group's methylene (B1212753) bridge and aromatic ring, as well as the triazole ring, could act as donors, while the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group are potential acceptors. These interactions, although weak, collectively contribute to the stability of the crystal lattice.

C-H…O Interactions: The nitro group is a strong electron-withdrawing group and its oxygen atoms are effective acceptors for weak C-H…O hydrogen bonds. Interactions between the oxygen atoms of the nitro group and hydrogen atoms from neighboring benzyl or triazole rings are highly probable and would contribute to the formation of a stable three-dimensional network.

Quantitative Assessment of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts. The analysis generates a two-dimensional "fingerprint plot" that provides a quantitative summary of these interactions.

To perform a Hirshfeld surface analysis, the precise atomic coordinates from a single-crystal X-ray diffraction study are required. As no such data has been published for this compound, a quantitative assessment of its intermolecular contacts is not possible.

Computational and Theoretical Investigations of 1 Benzyl 3 Nitro 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone in the theoretical examination of 1-benzyl-3-nitro-1H-1,2,4-triazole, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and electronic properties of triazole derivatives. researchgate.netbohrium.com By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers can obtain optimized molecular structures, including crucial bond lengths and angles. researchgate.net These calculations are instrumental in predicting the three-dimensional arrangement of atoms and understanding the electronic distribution within the molecule. researchgate.netresearchgate.net

Theoretical calculations for related 1,2,4-triazole (B32235) derivatives have been performed to determine properties like dipole moments and total energies. researchgate.net For instance, studies on similar structures have yielded dipole moment values around 5.43 Debye (B3LYP) and 5.73 Debye (HF), showcasing the polarity of these molecules. bohrium.com

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, including methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), provide a hierarchical approach to approximate the solutions of the Schrödinger equation. researchgate.netwikipedia.org These methods are fundamental in studying the structure and energetics of triazole systems. researchgate.net While HF provides a baseline, incorporating electron correlation through MP2 and MP4 methods generally leads to more accurate predictions of molecular geometries and energies. wikipedia.orgacs.org For example, in studies of similar nitro-substituted triazoles, MP2 and DFT calculations have shown good agreement with experimental X-ray structures. acs.org The choice of the level of theory and basis set is critical, as it can influence the accuracy of the calculated properties, with higher-order methods like MP4 offering greater precision at a higher computational cost. wikipedia.orgpku.edu.cn

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential (ESP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. irjweb.com The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and its ability to participate in charge transfer interactions. irjweb.com For various triazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and reactivity. irjweb.comresearchgate.net

The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. researchgate.netirjweb.com In substituted triazoles, the ESP can show negative potential regions around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack, while other regions may exhibit positive potential. researchgate.net

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -4.6885 eV | DFT |

| LUMO Energy | -2.1660 eV | DFT |

| HOMO-LUMO Energy Gap | -2.5224 eV | DFT |

Tautomerism and Isomerism Studies

The potential for tautomerism and isomerism is an important characteristic of the 1,2,4-triazole ring system.

Solvation Effects on Tautomeric Equilibria in Polar and Non-Polar Environments

The tautomeric equilibrium of triazole derivatives, including this compound, is significantly influenced by the surrounding solvent environment. Computational studies, often employing models like the Polarizable Continuum Model (PCM), are used to investigate these effects. For instance, in the case of the related 3-amino-5-nitro-1,2,4-triazole (ANTA), density functional theory (DFT) calculations using the Onsager continuum solvation model have shown that while the 1H-tautomer is more stable in the gas phase, the 2H-tautomer becomes the most stable form in polar solvents. acs.org This shift is attributed to the interactions between the solute and the solvent molecules, which can stabilize one tautomer over another.

The dielectric constant of the solvent is a key factor in these calculations. Studies on ANTA have been performed using dielectric constants representing solvents of varying polarity, such as ε = 4.8, 18.5, and 78.4. acs.org The results consistently indicate that increasing solvent polarity favors the 2H-ANTA tautomer, which aligns with experimental observations. acs.org This phenomenon is due to the different dipole moments and charge distributions of the tautomers, leading to differential stabilization by the solvent's electric field.

For 1,2,4-triazole derivatives in general, it has been observed that the 1H-tautomer is often preferred over the 4H-tautomer. mdpi.com However, the specific substitution pattern, such as the presence of a benzyl (B1604629) and a nitro group, can alter this preference. The interplay between the electronic effects of these substituents and the solvation environment determines the final tautomeric equilibrium. Theoretical modeling has been instrumental in elucidating the tautomeric structures of newly synthesized 1,2,4-triazole derivatives by calculating the relative stability of possible tautomers and simulating their UV/vis spectra for comparison with experimental data. researchgate.net

Theoretical Vibrational Spectra Analysis and Corresponding Assignments

Theoretical calculations are a powerful tool for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. By computing the vibrational frequencies and normal modes of a molecule, researchers can make detailed assignments of the observed spectral bands. For triazoles and their derivatives, density functional theory (DFT) methods, particularly B3LYP with basis sets like 6-311++G**, have been shown to provide theoretical spectra that are in very good agreement with experimental data. nih.gov

These computational analyses allow for a rigorous normal coordinate analysis, leading to a detailed vibrational assignment based on the calculated potential energy distribution (PED). This has helped to clarify ambiguities and contradictions in previously reported vibrational assignments for triazoles. nih.gov For instance, the characteristic vibrational modes of the triazole ring, as well as those associated with the benzyl and nitro substituents, can be precisely identified.

In studies of related compounds, such as 1,2,4-triazole derivatives with different substitution patterns, theoretical calculations have been successfully used to correlate experimental and calculated vibrational data. researchgate.netnih.gov For example, the characteristic absorption bands for the C=N and C=S bonds in 1,2,4-triazole-3-thiones were confirmed by comparing experimental IR spectra with theoretical calculations. nih.gov Similarly, the vibrational data for 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one were computed and found to be in agreement with experimental results. researchgate.net

The following table presents a hypothetical example of a partial theoretical vibrational assignment for this compound, based on typical frequency ranges for similar functional groups.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100 | C-H stretch | Aromatic and benzyl C-H |

| ~1600 | C=N stretch | Triazole ring |

| ~1550 | NO₂ asymmetric stretch | Nitro group |

| ~1450 | C=C stretch | Aromatic ring |

| ~1350 | NO₂ symmetric stretch | Nitro group |

| ~1250 | C-N stretch | Triazole ring |

| ~750 | C-H out-of-plane bend | Aromatic ring |

This table is illustrative and based on general knowledge of vibrational spectroscopy of related compounds. Actual values would require specific DFT calculations for this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed picture of the reaction pathway.

One area where computational modeling has been applied to similar systems is in the study of intramolecular rearrangements and cyclizations. For example, in the synthesis of substituted amino-1,2,4-triazole derivatives, an intramolecular 1,3-hydride transfer pathway leading to the elimination of HNO₂ has been proposed. researchgate.net Under different conditions, an oxidative intramolecular annulation can occur to form nitroimino-1,2,4-triazoles. researchgate.netresearchgate.net Computational studies can help to determine the feasibility of these pathways by calculating the energy barriers associated with the transition states.

The thermal decomposition of 1,2,4-triazole derivatives has also been investigated using theoretical methods. researchgate.net For the parent 1,2,4-triazole, an intramolecular proton transfer has been identified as a key step in the decomposition pathway. researchgate.net The presence of substituents like the benzyl and nitro groups in this compound would undoubtedly influence the decomposition mechanism, and computational modeling could predict the most likely bond-breaking and rearrangement processes.

Furthermore, computational methods have been used to study the regioselectivity of cycloaddition reactions involving triazoles. For instance, DFT calculations have been employed to explain the observed regioselectivity in the [3+2] cycloaddition reaction of a 1-benzyl-4-ethynyl-1H- researchgate.netresearchgate.netresearchgate.nettriazole. Similar approaches could be used to understand and predict the reactivity of this compound in various chemical transformations.

Prediction of Thermochemical Parameters, including Standard Enthalpies of Formation

Thermochemical parameters, such as the standard enthalpy of formation (ΔfH°), are fundamental properties that determine the energetic stability and potential performance of a compound, particularly for energetic materials. Computational chemistry provides reliable methods for predicting these parameters, which can be challenging to measure experimentally.

Various high-level theoretical methods, such as G3 and CBS-APNO, have been used to calculate the enthalpies of formation for a range of five-membered nitrogen-containing heterocycles, including 1,2,4-triazole. acs.org For the parent 1,2,4-triazole, a calculated gas-phase enthalpy of formation is 46.8 kcal/mol. acs.org The introduction of substituents like the benzyl and nitro groups will significantly alter this value.

DFT methods, often in conjunction with isodesmic or atomization reactions, are commonly used to calculate the enthalpies of formation of substituted triazoles. researchgate.netuc.edu These methods involve calculating the enthalpy change for a hypothetical reaction where the number and types of bonds are conserved as much as possible, which helps to reduce errors in the calculations. The standard enthalpy of formation of the target molecule can then be derived from the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species in the reaction.

The following table provides a hypothetical example of calculated thermochemical parameters for this compound.

| Parameter | Calculated Value | Method |

| Gas-Phase Enthalpy of Formation (ΔfH°gas) | Value | DFT (e.g., B3LYP/6-31G(d,p)) |

| Solid-Phase Enthalpy of Formation (ΔfH°solid) | Value | Calculated from gas-phase value and enthalpy of sublimation |

| Enthalpy of Combustion (ΔcH°) | Value | Calculated from ΔfH° |

These values are placeholders and would need to be determined through specific quantum chemical calculations for this compound.

The accuracy of these predictions is crucial for assessing the energetic properties of the compound. For instance, the calculated enthalpy of formation can be used to estimate other important parameters, such as the heat of combustion. uc.edu

Reactivity and Reaction Mechanisms Involving 1 Benzyl 3 Nitro 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions at the Triazole Ring (e.g., substitution of the nitro group)

The 3-nitro-1H-1,2,4-triazole system is highly susceptible to nucleophilic substitution, where the nitro group serves as an effective leaving group. This reactivity is a key method for the functionalization of the triazole core. The carbon atom at the 3-position of the 1,2,4-triazole (B32235) ring is electron-deficient, facilitating attack by various nucleophiles.

Studies have demonstrated that in 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group can be readily displaced by alkoxides. For instance, the reaction of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole with ethanolic potassium hydroxide (B78521) results in the substitution of the nitro group by an ethoxy group, alongside the expected dehydrochlorination. ethz.chresearchgate.net This type of nucleophilic exchange has also been observed with other alcoholic hydroxides, such as methanol (B129727) and n-propanol solutions of potassium hydroxide. ethz.chresearchgate.net This reaction provides a direct pathway to 3-alkoxy-1-benzyl-1H-1,2,4-triazoles.

Table 1: Nucleophilic Substitution of the Nitro Group in 1-Substituted 3-Nitro-1,2,4-triazoles

| Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole | Ethanolic potassium hydroxide | 1-(2-chloroethyl)-3-ethoxy-1H-1,2,4-triazole | ethz.chresearchgate.net |

| 1-Substituted 3-nitro-1H-1,2,4-triazoles | Methanolic potassium hydroxide | 1-Substituted 3-methoxy-1H-1,2,4-triazoles | ethz.ch |

| 1-Substituted 3-nitro-1H-1,2,4-triazoles | n-Propanolic potassium hydroxide | 1-Substituted 3-propoxy-1H-1,2,4-triazoles | ethz.ch |

Beyond the displacement of the nitro group, the entire 3-nitro-1H-1,2,4-triazol-1-yl moiety can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. In the synthesis of substituted pyrimidines, it was observed that the 3-nitro-1H-1,2,4-triazol-1-yl group at position 4 of a pyrimidine (B1678525) nucleus could be selectively displaced by various aliphatic and aromatic amines. nih.gov These reactions proceeded smoothly, often at room temperature for aliphatic amines, highlighting the facility with which the nitrotriazole group departs. nih.gov This demonstrates a dual role for the nitrotriazole unit: as a substrate for substitution and as a leaving group itself in other contexts.

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. For 1-benzyl-3-nitro-1H-1,2,4-triazole, these reactions would occur on the phenyl ring of the benzyl group. The regiochemical outcome is governed by the electronic properties of the substituent already present on the ring, in this case, the -CH₂-(3-nitro-1H-1,2,4-triazol-1-yl) group.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be predicted based on established principles. The substituent can be analyzed in two parts: the methylene (B1212753) bridge (-CH₂-) and the nitrotriazole ring.

Inductive and Resonance Effects : The 1,2,4-triazole ring is an electron-withdrawing heterocycle. The addition of a nitro group further enhances its electron-withdrawing nature (-I effect). This electronic pull is transmitted through the methylene spacer to the benzene ring, deactivating it towards electrophilic attack compared to toluene. Electron-withdrawing groups generally slow the rate of EAS. wikipedia.orgmasterorganicchemistry.com

Directing Effects : Substituents that deactivate an aromatic ring typically direct incoming electrophiles to the meta position. wikipedia.orgorganicchemistrytutor.comyoutube.com This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and thus most favorable sites for attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions on the benzyl ring of this compound are expected to yield predominantly the meta-substituted product.

The feasibility of such reactions is supported by the existence of constitutional isomers like 1-(4-nitrobenzyl)-1H-1,2,4-triazole, which indicates that nitration of the benzyl ring in a related benzyl-triazole system is possible. nih.gov However, it is also reported that typical EAS reactions requiring strongly acidic conditions, such as nitration and sulfonation, can be problematic with 1,2,4-triazoles as they may lead to protonation of the heterocycle rather than substitution. chemicalbook.comresearchgate.net

Click Chemistry Approaches for Further Functionalization of the Triazole Ring

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically forms 1,4-disubstituted 1,2,3-triazoles. masterorganicchemistry.comacs.org

It is important to clarify that for a pre-formed 1,2,4-triazole like this compound, click chemistry is not used to directly functionalize the atoms of the existing triazole ring. Instead, it serves as a powerful strategy to synthesize larger, more complex molecules that incorporate the nitrotriazole scaffold.

This is achieved by first introducing a reactive handle, either an azide (B81097) or a terminal alkyne, onto the this compound framework. For example, if the benzyl group were replaced with a propargyl group to give 1-(prop-2-yn-1-yl)-3-nitro-1H-1,2,4-triazole, this molecule could then undergo a CuAAC reaction with a variety of organic azides. This approach has been successfully used to synthesize a series of novel 3-nitro-1H-1,2,4-triazole-1,2,3-triazole hybrids. nih.gov In a reported study, 1-(azidoethyl)-3-nitro-1H-1,2,4-triazole was reacted with various terminal alkynes via click chemistry to produce compounds with significant antitrypanosomatid activity. nih.gov This highlights the utility of click chemistry in linking the this compound unit to other molecular fragments, enabling rapid diversification and exploration of structure-activity relationships.

Other types of click reactions, such as thiol-epoxy reactions, have also been explored for the functionalization of 1,2,4-triazole derivatives, demonstrating the broad applicability of click principles in modifying molecules containing this heterocycle. chemicalbook.com

Redox Chemistry of the Nitro Functionality

The redox chemistry of this compound is dominated by the nitro group. The nitro group is a potent electron-withdrawing group and can undergo reduction under both chemical and biological conditions. This reactivity is central to the mechanism of action for many nitroaromatic therapeutic agents. nih.govthieme-connect.de

The reduction of a nitroaromatic compound (ArNO₂) can proceed through a series of single-electron transfer steps. wikipedia.org The initial step is a one-electron reduction to form a nitro radical anion (ArNO₂⁻). wikipedia.orgnih.gov This species is often a key intermediate. In aerobic organisms, this radical anion can transfer its electron to molecular oxygen to form a superoxide (B77818) radical (O₂⁻), regenerating the parent nitro compound in a process known as "futile cycling." nih.gov

However, in anaerobic or hypoxic environments, such as those found in certain bacteria or tumor cells, further reduction can occur. The nitro radical anion can be reduced to a nitroso (ArNO), then a hydroxylamino (ArNHOH), and finally to an amino (ArNH₂) derivative. These highly reactive intermediates, particularly the hydroxylamine, are often responsible for the cytotoxic effects of nitroaromatic drugs. nih.gov

The biological activity of 3-nitro-1H-1,2,4-triazole derivatives against parasites like Trypanosoma cruzi is linked to the enzymatic reduction of the nitro group by type I nitroreductases (NTRs). nih.govulethbridge.ca The reduction potential of the compound is a critical factor in determining its suitability as a substrate for these enzymes. Cyclic voltammetry studies on related 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines revealed reversible single-electron reduction potentials (E¹/₂) in the range of -1.1 to -1.3 V. nih.gov This quantitative measure of redox properties is instrumental in understanding the bioreductive activation mechanism. nih.gov

Table 2: Electrochemical Reduction Potentials for Selected Nitrotriazole Derivatives

| Compound Class | Measurement Technique | Key Finding | Potential Range (E¹/₂) | Reference |

|---|---|---|---|---|

| 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines | Cyclic Voltammetry | Reversible single-electron reduction | -1.1 V to -1.3 V | nih.gov |

Coordination Chemistry of 1 Benzyl 3 Nitro 1h 1,2,4 Triazole Derivatives

Principles of Ligand Design and Binding Modes in Triazole Systems

The 1,2,4-triazole (B32235) ring is a versatile building block in ligand design, primarily due to the presence of three nitrogen atoms with available lone pairs for coordination. The specific substitution pattern on the triazole ring dictates its electronic properties and steric profile, which in turn governs its binding affinity and the architecture of the resulting metal complexes.

For a ligand such as 1-benzyl-3-nitro-1H-1,2,4-triazole, the design incorporates several key features:

The 1,2,4-Triazole Core: This heterocyclic system can act as a monodentate, bidentate, or bridging ligand. ethernet.edu.et The most common coordination occurs through the N4 and/or N2 atoms. ethernet.edu.et

The Benzyl (B1604629) Group at N1: This bulky, non-coordinating group provides steric hindrance that can influence the approach of metal ions and the packing of complexes in the solid state. It also enhances the lipophilicity of the ligand.

The Nitro Group at C3: As a strong electron-withdrawing group, the nitro substituent significantly reduces the electron density on the triazole ring. This diminishes the basicity of the nitrogen donor atoms, potentially leading to weaker metal-ligand bonds compared to their non-nitrated counterparts.

The primary binding modes for 1,2,4-triazole-based ligands include:

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms, typically N4.

Bidentate Chelation: While less common for simple triazoles, derivatives with coordinating sidearms can form a chelate ring with a metal ion.

Bridging Coordination: This is a very common mode for 1,2,4-triazoles, where the N2 and N4 atoms bridge two different metal centers, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs).

Synthesis and Characterization of Metal Complexes Formed with this compound and its Derivatives

The synthesis of metal complexes with 1,2,4-triazole derivatives is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For a hypothetical synthesis involving this compound, the procedure would likely involve dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper(II), nickel(II), or zinc(II)) in a solvent such as ethanol, methanol (B129727), or acetonitrile. The reaction mixture may be stirred at room temperature or heated to facilitate complex formation, with the product often precipitating out of solution or obtained upon slow evaporation of the solvent.

Characterization of the resulting complexes would involve a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To confirm the coordination of the triazole ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon complexation provide evidence of metal binding.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. This can provide information about the coordination environment of the metal ion and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR spectroscopy can elucidate the structure of the complex in solution.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes (e.g., with Cu(II) or Ni(II)), which can help in assigning the geometry around the metal center.

Influence of Substituents on Metal Coordination Preferences and Stability

Substituents on the 1,2,4-triazole ring have a profound impact on the properties of the resulting metal complexes.

Electronic Effects: The electron-withdrawing nature of the nitro group in this compound is expected to decrease the Lewis basicity of the nitrogen donor atoms. This would likely result in weaker coordination to metal ions compared to unsubstituted or electron-donating group-substituted triazoles. This effect can influence the stability constant of the complex.

Steric Effects: The benzyl group at the N1 position introduces significant steric bulk. This can hinder the formation of certain coordination geometries and may favor the formation of complexes with lower coordination numbers or specific spatial arrangements to minimize steric clashes.

For instance, in related systems, bulky substituents have been shown to control the dimensionality of coordination polymers, often leading to the formation of discrete polynuclear complexes rather than extended 1D, 2D, or 3D networks.

Spectroscopic Probes for Investigating Metal-Ligand Interactions (e.g., UV/Vis spectroscopy, cyclic voltammetry)

Spectroscopic and electrochemical techniques are invaluable for probing the intricacies of metal-ligand interactions.

UV-Vis Spectroscopy: The electronic spectrum of a metal complex reveals information about both the ligand-centered and metal-centered electronic transitions. For a complex of this compound, one would expect to observe:

Intra-ligand transitions (π → π):* These high-energy bands are associated with the aromatic triazole ring and the benzyl group.

d-d transitions: For transition metal complexes with partially filled d-orbitals, these relatively weak absorptions in the visible region are sensitive to the coordination geometry and ligand field strength.

Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands: These more intense bands arise from the transfer of an electron between the metal and the ligand. Given the electron-withdrawing nitro group, LMCT transitions might be observed.

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of metal complexes. A cyclic voltammogram of a metal complex with a triazole ligand can reveal:

Ligand-based redox events: The triazole ligand itself can sometimes undergo oxidation or reduction, although this is often at more extreme potentials.

The electron-withdrawing nitro group in this compound would be expected to make the metal center more electron-deficient and thus harder to oxidize (i.e., a higher oxidation potential) compared to complexes with electron-donating or unsubstituted triazole ligands.

Below is a hypothetical data table illustrating the kind of information that could be obtained from UV/Vis spectroscopy and cyclic voltammetry for a series of related copper(II) complexes.

| Complex | λmax (d-d transition) (nm) | E½ (Cu(II)/Cu(I)) (V vs. Ag/AgCl) |

| [Cu(1-benzyl-1H-1,2,4-triazole)4]Cl2 | 650 | +0.15 |

| [Cu(this compound)4]Cl2 (Hypothetical) | 630 | +0.35 |

| [Cu(4-amino-1-benzyl-1H-1,2,4-triazolium)4]Cl2 (Hypothetical) | 670 | +0.05 |

This table is illustrative and based on general chemical principles. The values for the hypothetical complexes are estimated to show the expected trends.

Structural Analysis of Metal-Triazole Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. It provides detailed information on:

Coordination geometry: The arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond lengths and angles: Precise measurements of the distances between the metal and donor atoms, as well as the angles within the coordination sphere.

Binding mode: Unambiguous identification of which nitrogen atoms of the triazole ring are involved in coordination.

Supramolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.

Role of Metal Oxidation States in Modulating Coordination Geometries and Electronic Properties

The oxidation state of the central metal ion plays a crucial role in determining the coordination geometry and electronic properties of the complex.

Coordination Geometry: Different oxidation states of a metal often prefer different coordination numbers and geometries. For example, Cu(I) typically favors linear or tetrahedral geometries, while Cu(II) is commonly found in square planar or octahedral environments. The geometry is a result of a complex interplay between the metal's electronic configuration, the ligand field stabilization energy, and steric factors.

Electronic Properties: The oxidation state dictates the number of d-electrons, which in turn influences the magnetic properties, the color (due to d-d transitions), and the redox potential of the complex. A higher metal oxidation state generally leads to a more oxidizing complex.

In a hypothetical complex system with this compound, changing the metal's oxidation state would significantly alter these properties. For example, a Ni(II) complex would be paramagnetic and likely octahedral or tetrahedral, while a related Pd(II) or Pt(II) complex (which are in the same group but prefer a +2 oxidation state with a d8 configuration) would be diamagnetic and favor a square planar geometry.

Below is an illustrative table of expected properties for hypothetical complexes with different metal oxidation states.

| Complex | Metal Oxidation State | Typical Geometry | Magnetic Properties |

| Ni(this compound)4(H2O)22 (Hypothetical) | +2 | Octahedral | Paramagnetic |

| Zn(this compound)42 (Hypothetical) | +2 | Tetrahedral | Diamagnetic |

| [Cu(this compound)4]NO3 (Hypothetical) | +1 | Tetrahedral | Diamagnetic |

This table is illustrative and based on general principles of coordination chemistry.

Applications in Materials Science for 1 Benzyl 3 Nitro 1h 1,2,4 Triazole Derivatives

Organic Electronic and Optoelectronic Materials

Potential as Active Components in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

While specific research on 1-benzyl-3-nitro-1H-1,2,4-triazole in OLEDs has not been extensively reported, the foundational 1,2,4-triazole (B32235) system is recognized for its excellent electron-transport and hole-blocking properties. benthamdirect.comresearchgate.net This is attributed to the highly electron-deficient nature of the triazole ring, a crucial characteristic for materials in the electron transport layer (ETL) or as host materials in the emissive layer of OLEDs. benthamdirect.comresearchgate.net

The presence of the electron-withdrawing nitro group (-NO2) on the 1,2,4-triazole core is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, enhancing its electron-accepting and transporting capabilities. This makes 3-nitro-1,2,4-triazole (B13798) derivatives, in principle, strong candidates for ETL materials. The benzyl (B1604629) group, while not electronically dominant, improves solubility in organic solvents, which is advantageous for device fabrication from solution, and influences the solid-state morphology, which can impact device efficiency and stability.

Research on related compounds supports this potential. A broad review of metal-free 1,2,4-triazole derivatives highlights their successful use in fabricating OLEDs, PHOLEDs (Phosphorescent OLEDs), and PLEDs (Polymer-based Light-Emitting Diodes) with excellent properties. benthamdirect.comresearchgate.net Furthermore, studies on alkenyl-1H-1,2,4-triazoles have demonstrated their capacity as good blue emitters, with high fluorescence quantum yields. researchgate.net These findings suggest that with appropriate molecular design, derivatives of this compound could be tailored for specific roles within multilayered OLED structures.

Exploration in Organic Photovoltaic Cells and Data Storage Devices

The same electronic properties that make 1,2,4-triazoles suitable for OLEDs also make them interesting for organic photovoltaic (OPV) cells and data storage. In OPVs, efficient charge separation and transport are paramount. The electron-deficient nature of the 1,2,4-triazole ring suggests its potential use as an acceptor material or as a component in donor-acceptor copolymers designed for the active layer of solar cells. A comprehensive review has noted that metal-free 1,2,4-triazole derivatives have indeed found application in organic photovoltaic cells and data storage devices. benthamdirect.com

Triazoles have been recognized as excellent π-conjugative bridges for facilitating (photoinduced) electron transfer between donor and acceptor moieties. rsc.org The combination of the benzyl and nitro groups could be used to tune the electronic and morphological properties to optimize the donor-acceptor interface and charge transport within an OPV device.

For data storage, materials that can switch between two or more stable states are required. The potential for polymorphism and distinct supramolecular arrangements in triazole-based systems could be explored for creating molecular switches or memory elements, although specific research on this compound for this purpose is yet to be published.

Supramolecular Assembly and Self-Organizing Systems

The ability of molecules to self-assemble into well-defined, functional architectures is a cornerstone of modern materials science. Research on the parent compound, 3-nitro-1,2,4-triazole (NTO), reveals its capacity for forming complex supramolecular structures. nih.gov NTO is known to exist in at least two different polymorphic forms, each with a unique three-dimensional supramolecular network built from a combination of hydrogen bonds (C–H⋯O and N–H⋯O) and π–π stacking interactions. nih.gov

In one polymorph (Form II), the NTO molecules interact to form a layered structure, which then stack to create the 3D assembly. nih.gov The introduction of a 1-benzyl group would significantly alter these packing arrangements. The bulky and aromatic nature of the benzyl group would introduce new steric factors and additional π-π stacking possibilities with both the triazole and adjacent benzyl groups. This could lead to novel, hierarchical self-organizing systems. The interplay between the hydrogen bonding capabilities of the triazole ring and the π-stacking from the benzyl substituent could be harnessed to direct the formation of specific nanostructures like wires, ribbons, or sheets.

Diverse Material Applications (e.g., ionic liquids, corrosion inhibitors, optical waveguides)

Beyond optoelectronics, the chemical stability and functionality of the this compound scaffold lend it to other material applications.

Ionic Liquids: While there are no specific reports on synthesizing an ionic liquid from this compound, the general triazole framework is well-suited for this purpose. Ionic liquids based on the 1,2,3-triazolium cation have been prepared through a two-step process involving the formation of a 1-benzyl-1H-1,2,3-triazole followed by alkylation to create the triazolium salt. umich.edusemanticscholar.org A similar synthetic strategy could foreseeably be applied to the 1,2,4-triazole isomer, where the N4 nitrogen of the this compound ring is quaternized to form a triazolium-based ionic liquid. Such materials are of interest as environmentally benign solvents and electrolytes.

Corrosion Inhibitors: Derivatives of 1,2,4-triazole are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.com Their mechanism of action relies on the adsorption of the molecule onto the metal surface, forming a protective film. mdpi.com This adsorption occurs through the interaction of the lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring with the vacant d-orbitals of the metal. nih.gov

Studies on structurally similar compounds demonstrate high efficacy. For instance, tribenzyl-1H-1,2,4-triazol-3-ammonium chloride provides comprehensive protection for iron-based alloys. mdpi.com The presence of the benzyl group in this compound would likely enhance surface coverage, while the triazole ring provides the primary binding sites.

Table 1: Corrosion Inhibition Efficiency of Selected Triazole Derivatives for Mild Steel

| Inhibitor Compound | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | 2 M H₃PO₄ | 1.0 x 10⁻³ M | 86 | nih.gov |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | 1.0 M HCl | 1.0 x 10⁻³ M | 97 | nih.gov |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl)methanol (TTM) | 1.0 M HCl | 1.0 x 10⁻³ M | 81 | nih.gov |

Optical Waveguides: An exciting application for triazole derivatives is in the field of photonics. Research has shown that certain 4-aryl-4H-1,2,4-triazoles can self-assemble into ribbon-like supramolecular structures. rsc.orgresearchgate.net These organized aggregates have been shown to function as active optical waveguides, capable of propagating photoluminescence along their length. rsc.orgresearchgate.netmdpi.com This waveguiding behavior is dependent on the formation of single-crystal structures with smooth surfaces that allow for the confinement of light. mdpi.com The ability to tune the chemical structure of the triazole derivative allows for the modification of the emissive color of the waveguide. researchgate.net Given that this compound possesses both a triazole core and an aryl (benzyl) substituent, it is a plausible candidate for forming similar self-assembled structures with potential applications in miniaturized photonic devices. researchgate.net

Future Research Directions and Translational Potential

Development of Advanced and Sustainable Synthetic Strategies for Complex 1-Benzyl-3-nitro-1H-1,2,4-triazole Architectures

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally been achieved through established methods like the Pellizzari and Einhorn-Brunner reactions. scispace.combohrium.com However, the future of synthesizing complex molecules like this compound hinges on the development of more advanced, efficient, and sustainable methodologies. Future research should prioritize:

Green Chemistry Approaches: The adoption of green synthesis principles, such as microwave-assisted and ultrasound-assisted synthesis, can significantly reduce reaction times and energy consumption while often improving yields. scispace.comresearchgate.net Exploring one-pot, multicomponent reactions would also enhance efficiency by minimizing intermediate separation steps and solvent usage. researchgate.net

Novel Catalytic Systems: Developing metal-free and regioselective synthetic routes is a growing area of interest. nih.govcore.ac.uk Research into novel catalysts could provide more efficient and environmentally benign pathways to the target molecule, avoiding the use of potentially toxic heavy metals.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful tool for constructing complex 1,2,3-triazole-containing architectures. nih.govresearchgate.net Adapting similar highly reliable and regioselective strategies for the facile synthesis and subsequent functionalization of the this compound core would be a significant advancement, enabling the rapid generation of diverse compound libraries. nih.gov

Deeper Elucidation of Structure-Function Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of how the molecular architecture of this compound derivatives dictates their function is crucial for their rational design. Future efforts should focus on an integrated approach combining experimental characterization with computational modeling.

Experimental Analysis: Advanced spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, are essential for unambiguous structure confirmation. nih.govdergipark.org.tr X-ray crystallography can provide precise data on the three-dimensional structure, including bond angles and intermolecular interactions, which are vital for understanding the molecule's behavior in solid-state and biological systems. nih.goviucr.org

Computational Modeling: Computational methods are indispensable for predicting molecular properties and interactions.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecule's electronic structure, reactivity descriptors (like electronegativity and hardness), and vibrational frequencies, corroborating experimental findings. nih.govd-nb.info

Molecular Docking: This technique can predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes or receptors, providing insights into their potential mechanisms of action. nih.govd-nb.infonih.gov

Hirshfeld Surface Analysis: This method can be used to analyze and visualize intermolecular contacts in the crystalline state, quantifying the importance of interactions like hydrogen bonds and π-stacking. nih.govcore.ac.uk

By combining these approaches, researchers can build robust structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models, guiding the synthesis of new derivatives with enhanced properties. isres.orgd-nb.info

Expansion into Novel Material Applications with Tailored Performance Characteristics

The inherent stability and functionality of the triazole ring make it an attractive component for advanced materials. isres.orgnih.govnih.gov The presence of both a benzyl (B1604629) group and a nitro group in this compound suggests potential for several material applications.

Energetic Materials: Nitro-substituted heterocyclic compounds are a well-known class of energetic materials. rsc.org Future research could investigate the thermal stability, density, and energetic performance of this compound and its derivatives, potentially as components in solid propellants or other formulations. rsc.org

Corrosion Inhibitors: 1,2,3-Triazole derivatives have been successfully applied as corrosion inhibitors for mild steel in acidic environments. researchgate.net The electron-rich triazole ring can effectively adsorb onto metal surfaces. The potential of this compound in this capacity should be systematically explored.

Functional Materials: Triazoles are also used as photostabilizers and in the synthesis of dyes. nih.govcore.ac.uk The specific chromophoric and electronic properties imparted by the nitro and benzyl groups could be harnessed to develop novel optical materials or functional polymers.

Rational Design of Biologically Active Compounds Based on Detailed Mechanistic Understanding

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties. mdpi.comnih.govresearchgate.net Derivatives of 3-nitro-1H-1,2,4-triazole, in particular, have emerged as a potent class of antitrypanosomal agents. nih.govacs.org

Future research should focus on the rational design of this compound-based compounds for therapeutic applications. A key area of investigation is its potential against neglected tropical diseases like Chagas disease and leishmaniasis. nih.govacs.org Studies have shown that the activity of nitrotriazoles against Trypanosoma species is linked to their reduction by parasitic nitroreductase (NTR) enzymes, which are absent in the mammalian host. nih.govnih.gov

Translational potential in this area involves:

Synthesizing libraries of derivatives with varied substituents on the benzyl ring to optimize potency and selectivity.

Conducting in-vitro screening against a panel of pathogens, including Trypanosoma cruzi, Leishmania species, and resistant bacterial strains. nih.govmdpi.comacs.org

Performing mechanistic studies to confirm the role of nitroreductases in the activation of these compounds and to understand potential resistance mechanisms. nih.govnih.gov

Fostering Interdisciplinary Research Collaborations in Chemical Biology and Materials Science

The diverse potential applications of this compound necessitate a collaborative, interdisciplinary approach. To unlock the full potential of this molecular scaffold, it is essential to foster partnerships between:

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes. scispace.comresearchgate.net

Computational Chemists: To model structure-function relationships and guide rational design. nih.govd-nb.info

Pharmacologists and Chemical Biologists: To evaluate biological activity, elucidate mechanisms of action, and assess therapeutic potential. nih.govresearchgate.netacs.org

Materials Scientists: To characterize physical properties and develop novel applications in areas like energetic materials or corrosion inhibition. nih.govrsc.orgresearchgate.net

Such collaborations are critical for translating fundamental chemical discoveries into tangible technological and medical innovations.

Identification and Addressing of Key Knowledge Gaps in the Current Understanding of this compound Derivatives

Despite the extensive research on the broader families of 1,2,4-triazoles and nitrotriazoles, significant knowledge gaps exist specifically for the this compound structure. Future research must systematically address these gaps:

Lack of Fundamental Data: There is a scarcity of published data on the synthesis and characterization of this specific compound. The first step is to establish and publish optimized, reproducible synthetic protocols and detailed spectroscopic and crystallographic data.

Unexplored Biological Profile: While the 3-nitro-1,2,4-triazole (B13798) core is known for antitrypanosomal activity, the full biological spectrum of the 1-benzyl derivative remains untested. nih.govacs.org A comprehensive screening against various targets (bacteria, fungi, viruses, cancer cell lines) is needed. mdpi.comnih.govnih.gov

Physicochemical Properties: Key properties such as solubility, stability, and lipophilicity have not been determined. These are critical for both material and biological applications and must be systematically measured.

Structure-Property Codependence: The precise influence of the N1-benzyl group on the electronic properties and reactivity of the 3-nitro-1,2,4-triazole ring is not well understood. Comparative studies with other N1-substituted analogues (e.g., alkyl, different aryl groups) would clarify the role of the benzyl moiety.

Addressing these fundamental knowledge gaps is the foundational step required to unlock the significant translational potential of this promising chemical entity.

Q & A

Q. What are the established synthetic routes for 1-benzyl-3-nitro-1H-1,2,4-triazole, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the 1,2,4-triazole core. Key steps include:

- Benzylation : Alkylation at the 1-position using benzyl halides under basic conditions (e.g., NaOH) to introduce the benzyl group .

- Nitration : Controlled nitration at the 3-position using nitric acid or mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration or ring decomposition .

Q. Critical Parameters :

Q. Example Protocol :

React 1,2,4-triazole with benzyl bromide in NaOH/ethanol (yield: ~70%).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Analysis :

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) optimize the synthesis or predict stability of nitro-substituted triazoles?

Methodological Answer:

- Reaction Pathway Optimization :

- Stability Prediction :

Case Study :

A DFT study on 3-nitro-1-vinyl-1,2,4-triazole predicted nitro group lability at >150°C, guiding safe storage protocols .

Q. What strategies resolve contradictory biological activity data observed in triazole derivatives across different studies?

Methodological Answer:

- Controlled Variables :

- Comparative QSAR Analysis :

Example :

A review highlighted that 3-nitro derivatives exhibit stronger antifungal activity (MIC: 2–4 µg/mL) than 5-nitro analogs, attributed to enhanced membrane permeability .

Q. How to develop validated impurity profiling methods for this compound under ICH guidelines?

Methodological Answer:

- Method Validation Parameters :

- Specificity : Use LC-MS to distinguish impurities (e.g., unreacted benzyl precursors or dinitro byproducts) .

- Accuracy/Precision : Spike samples with 0.1–1.0% impurities and achieve recovery rates of 95–105% (RSD < 2%) .

- Case Study :

A validated spectrophotometric method for a related triazole achieved LOD = 0.05 µg/mL and LOQ = 0.15 µg/mL, compliant with ICH Q2(R1) .

Q. What safety protocols are critical when handling nitro-substituted triazoles based on structural analogs?

Methodological Answer:

- Toxicity Mitigation :

- Storage :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.